molecular formula C17H10ClF8N5O B11089569 6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B11089569
M. Wt: 487.7 g/mol
InChI Key: UHBBTOGQNNXWJG-UHFFFAOYSA-N
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Description

6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a pyrazolo[3,4-b]pyridine core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Cyanide Group: This step may involve nucleophilic substitution reactions using cyanide salts.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium cyanide (NaCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated structure could be useful in the development of new materials with unique properties, such as high thermal stability or hydrophobicity.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity, while the cyanide group may play a role in its reactivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluorinated Pyrazoles: Compounds with similar pyrazole cores and fluorinated groups.

    Cyanopyridines: Compounds with cyanide groups attached to pyridine rings.

    Trifluoromethylated Compounds: Compounds with multiple trifluoromethyl groups.

Uniqueness

The uniqueness of 6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE lies in its combination of multiple fluorine atoms, a pyrazolo[3,4-b]pyridine core, and a cyanide group. This combination imparts unique chemical and physical properties, such as high stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H10ClF8N5O

Molecular Weight

487.7 g/mol

IUPAC Name

6-amino-1-[4-[chloro(difluoro)methoxy]phenyl]-3-methyl-4,4-bis(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C17H10ClF8N5O/c1-7-11-13(31(30-7)8-2-4-9(5-3-8)32-17(18,25)26)29-12(28)10(6-27)14(11,15(19,20)21)16(22,23)24/h2-5,29H,28H2,1H3

InChI Key

UHBBTOGQNNXWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(N2)N)C#N)(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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